6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine
CAS No.:
Cat. No.: VC13682354
Molecular Formula: C8H7FN2OS
Molecular Weight: 198.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7FN2OS |
|---|---|
| Molecular Weight | 198.22 g/mol |
| IUPAC Name | 6-fluoro-5-methoxy-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C8H7FN2OS/c1-12-6-3-5-7(2-4(6)9)13-8(10)11-5/h2-3H,1H3,(H2,10,11) |
| Standard InChI Key | GWFUCUXXHYVFKV-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)N=C(S2)N)F |
| Canonical SMILES | COC1=C(C=C2C(=C1)N=C(S2)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzothiazole scaffold (a benzene fused to a thiazole ring) with two key substituents:
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Fluorine at the 6-position, which introduces moderate electron-withdrawing effects and enhances lipophilicity.
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Methoxy group at the 5-position, contributing to hydrogen-bonding capacity and steric bulk.
The dihedral angle between the benzothiazole core and methoxy group is approximately 75°–85°, as inferred from X-ray diffraction studies of analogous compounds . This spatial arrangement minimizes steric clashes while allowing for π-π stacking interactions with aromatic residues in biological targets.
Physicochemical Profile
Key properties are summarized below:
The fluorine atom’s electronegativity reduces electron density on the thiazole ring, enhancing resistance to oxidative metabolism compared to non-fluorinated analogs . The methoxy group improves solubility in polar solvents, addressing a common limitation of benzothiazole derivatives.
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a three-step sequence:
Step 1: Cyclization to Form Benzothiazole Core
2-Amino-4-fluoro-5-methoxythiophenol is reacted with cyanogen bromide (BrCN) in ethanol under reflux (78°C, 6 h), yielding 6-fluoro-5-methoxy-1,3-benzothiazole.
Step 2: Amination at the 2-Position
The thiazole ring is aminated using ammonium hydroxide and hydrogen peroxide in a microwave-assisted reaction (100°C, 30 min), achieving 70–75% yield .
Step 3: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization from ethanol .
Reaction Optimization
Critical parameters influencing yield and purity:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Microwave Power | 300 W | 15% increase vs. conventional heating |
| Solvent for Cyclization | Ethanol | Higher purity vs. DMF |
| Amination Time | 30 min | Prolonged time → degradation |
Substituting cyanogen bromide with thiourea reduces toxicity but lowers yield to 55% .
Biological Activity and Mechanisms
Antimicrobial Effects
6-Fluoro-5-methoxy-1,3-benzothiazol-2-amine inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL, comparable to ciprofloxacin . Proposed mechanisms:
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DNA Gyrase Inhibition: Docking studies show a binding energy of −9.2 kcal/mol to the ATPase domain of S. aureus gyrase (PDB: 2XCT) .
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Disruption of Cell Membrane: Increases membrane permeability by 40% at 10 µg/mL, as measured by propidium iodide uptake .
Applications in Neurodegenerative Disease Research
Amyloid-β Imaging
The compound’s ability to cross the blood-brain barrier (BBB permeability = 8.7 × 10⁻⁶ cm/s in MDCK-MDR1 assay ) makes it a candidate for PET radioligand development. Structural analogs bind amyloid-β plaques with Kd values of 2–4 nM , though in vivo validation is pending.
Neuroprotective Effects
In a glutamate-induced neurotoxicity model (rat cortical neurons), 10 µM of the compound increased cell viability by 32% . This aligns with riluzole-like modulation of voltage-gated sodium channels.
Comparative Analysis with Structural Analogs
| Compound | Substituents | logP | MIC (S. aureus) | Topo II Inhibition (%) |
|---|---|---|---|---|
| 6-Fluoro-5-methoxy-... | 5-OCH₃, 6-F | 2.3 | 8 µg/mL | 65 |
| Riluzole | 6-OCF₃ | 3.5 | N/A | 10 |
| 6-Nitro-1,3-benzothiazol-2-amine | 6-NO₂ | 1.8 | 32 µg/mL | 45 |
The methoxy group enhances solubility and target affinity compared to bulkier substituents (e.g., trifluoromethoxy) .
Future Research Directions
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Metabolic Stability Studies: Profiling in human liver microsomes to assess oxidation and glucuronidation rates.
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In Vivo Efficacy: Testing in murine models of bacterial infection and Alzheimer’s disease.
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Derivatization: Introducing radionuclides (e.g., ¹⁸F) for PET imaging applications.
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